molecular formula C10H9N5O3 B11494660 2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B11494660
M. Wt: 247.21 g/mol
InChI Key: PPVQVJNOZWVPAW-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a pyridine ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

    Pyridine Coupling: Finally, the acetamide intermediate is coupled with 3-aminopyridine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this may lead to ring cleavage.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives or ring-cleaved products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole and pyridine rings may also participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide: A reduced form of the target compound with an amino group instead of a nitro group.

    2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide: A structural isomer with the pyridine ring attached at a different position.

    2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)acetamide: Another isomer with the pyridine ring attached at the 4-position.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both a nitro group and a pyridine ring provides a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-10(13-8-2-1-3-11-4-8)7-14-6-9(5-12-14)15(17)18/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQVJNOZWVPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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